molecular formula C16H19NS B13244324 2-(3-{3-[(Methylsulfanyl)methyl]phenyl}phenyl)ethan-1-amine

2-(3-{3-[(Methylsulfanyl)methyl]phenyl}phenyl)ethan-1-amine

Cat. No.: B13244324
M. Wt: 257.4 g/mol
InChI Key: XBALGFKDJAWRRW-UHFFFAOYSA-N
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Description

2-(3-{3-[(Methylsulfanyl)methyl]phenyl}phenyl)ethan-1-amine is a substituted ethanamine derivative featuring a biphenyl core. One phenyl ring is substituted with a methylsulfanylmethyl (-SCH2CH3) group at the 3-position, while the other phenyl ring is linked to the ethanamine backbone. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where aromatic and hydrophobic interactions are critical.

Properties

Molecular Formula

C16H19NS

Molecular Weight

257.4 g/mol

IUPAC Name

2-[3-[3-(methylsulfanylmethyl)phenyl]phenyl]ethanamine

InChI

InChI=1S/C16H19NS/c1-18-12-14-5-3-7-16(11-14)15-6-2-4-13(10-15)8-9-17/h2-7,10-11H,8-9,12,17H2,1H3

InChI Key

XBALGFKDJAWRRW-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC(=CC=C1)C2=CC=CC(=C2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{3-[(Methylsulfanyl)methyl]phenyl}phenyl)ethan-1-amine typically involves multiple steps. One common method starts with the preparation of the intermediate 3-[(methylsulfanyl)methyl]benzene, which is then subjected to a series of reactions to introduce the ethan-1-amine group. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-{3-[(Methylsulfanyl)methyl]phenyl}phenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylsulfanyl group or to modify the amine group.

    Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2-(3-{3-[(Methylsulfanyl)methyl]phenyl}phenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies to understand the interactions between small molecules and biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-{3-[(Methylsulfanyl)methyl]phenyl}phenyl)ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituents Molecular Weight Key Functional Groups Notable Properties Reference
Target : 2-(3-{3-[(Methylsulfanyl)methyl]phenyl}phenyl)ethan-1-amine 3-[(Methylsulfanyl)methyl]phenyl, biphenyl ~297.4 (estimated) -SCH2CH3, ethanamine Moderate lipophilicity, potential for metabolic oxidation to sulfoxide/sulfone N/A (hypothetical)
1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine 2-(Trifluoromethylsulfanyl)phenyl 221.25 -SCF3 High electronegativity, enhanced metabolic stability, increased polarity
2-{[(Thiophen-3-yl)methyl]sulfanyl}ethan-1-amine Thiophen-3-ylmethylsulfanyl 173.3 Thiophene, -SCH2- Aromatic sulfur (thiophene), potential π-stacking, lower electron density than benzene
1-{3-[(2-Methylmorpholine-4-)sulfonyl]phenyl}ethan-1-amine 3-(Morpholinesulfonyl)phenyl ~296.4 (C13H20N2O3S) Sulfonyl (-SO2-), morpholine High polarity, strong electron-withdrawing effects, reduced membrane permeability
3-(Ethylsulfanyl)-N-methylcyclopentan-1-amine Cyclopentane, ethylsulfanyl 261.67 Cyclopentane, -SC2H5 Conformational rigidity, altered solubility due to cyclic structure

Metabolic and Toxicity Profiles

  • Methylsulfanyl Group : Prone to oxidation into sulfoxides or sulfones, which could either enhance activity (e.g., prodrug activation) or increase toxicity (e.g., reactive metabolites).
  • Thiophene Systems : May form reactive epoxide metabolites, necessitating caution in drug design .

Biological Activity

2-(3-{3-[(Methylsulfanyl)methyl]phenyl}phenyl)ethan-1-amine, also known as a phenethylamine derivative, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including interaction studies, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H19NS, with a molecular weight of 257.4 g/mol. The structural complexity arises from the presence of dual phenyl groups and a methylsulfanyl moiety. These features contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H19NS
Molecular Weight257.4 g/mol
Functional GroupsAmine, Methylsulfanyl
Structural CharacteristicsTwo phenyl rings connected by an ethylamine chain

The biological activity of 2-(3-{3-[(Methylsulfanyl)methyl]phenyl}phenyl)ethan-1-amine is primarily attributed to its ability to interact with various biological targets. The amine group facilitates hydrogen bonding with biological molecules, while the methylsulfanyl group enhances hydrophobic interactions. Such interactions may modulate enzyme activities or receptor functions, leading to diverse pharmacological effects.

Binding Affinity Studies

Research has focused on the compound's binding affinity to specific receptors and enzymes. Interaction studies indicate that the compound exhibits notable binding properties, which can be quantified using various biochemical assays.

Pharmacological Effects

Preliminary studies suggest that 2-(3-{3-[(Methylsulfanyl)methyl]phenyl}phenyl)ethan-1-amine may exhibit several pharmacological activities:

  • Antiviral Activity : The compound has shown potential in inhibiting viral replication mechanisms through interactions with viral proteins.
  • Antimicrobial Properties : It may possess antibacterial effects against certain pathogens, making it a candidate for developing new antimicrobial agents.
  • Neuroprotective Effects : Initial findings suggest neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies

  • Antiviral Activity : A study demonstrated that derivatives similar to 2-(3-{3-[(Methylsulfanyl)methyl]phenyl}phenyl)ethan-1-amine exhibited competitive inhibition against viral enzymes, suggesting potential therapeutic applications in antiviral drug development .
  • Antimicrobial Properties : Research indicated that the compound exhibited inhibitory activity against Gram-positive bacteria, supporting its use as a lead compound for developing new antibiotics .
  • Neuroprotective Effects : In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential role in neuroprotection .

Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibits viral replication; potential therapeutic use
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveProtects neuronal cells from oxidative stress

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